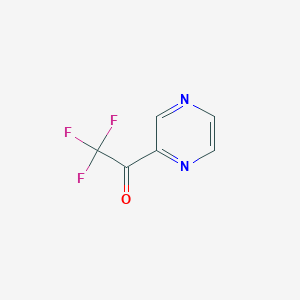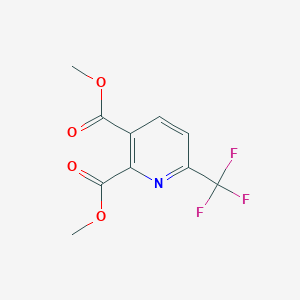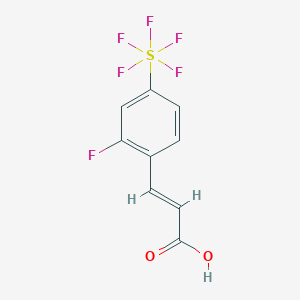
2-Fluoro-4-(pentafluorosulfur)cinnamic acid
Vue d'ensemble
Description
“2-Fluoro-4-(pentafluorosulfur)cinnamic acid” is a chemical compound with the CAS Number: 1240261-78-2 . It has a molecular weight of 292.2 . The IUPAC name for this compound is (2E)-3-[2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The Inchi Code for “2-Fluoro-4-(pentafluorosulfur)cinnamic acid” is 1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature .Applications De Recherche Scientifique
Fluorine-18 Fluorodeoxyglucose (2-[18F]FDG) in Medical Imaging
2-[18F]FDG, a radiopharmaceutical used in positron emission tomography/computed tomography (PET/CT) imaging, has been evaluated for its role in patients with COVID-19. The findings suggest its utility in the incidental detection of interstitial pneumonia suspected for COVID-19, but not as a substitute or integration for high-resolution CT for diagnosing or monitoring the disease (Annunziata et al., 2020).
Cinnamic Acids in Polypharmacy Reduction for Type 2 Diabetes Mellitus
Cinnamic acids (CAs) and related compounds have potential in reducing polypharmacy in managing pre- and post-onset Type 2 Diabetes Mellitus (T2DM) by potentially managing multiple related features like central obesity, hyperglycemia, hypertension, etc. Trans-CA and other related compounds like chlorogenic acid, cinnamaldehyde, caffeic acid, and ferulic acid show promise in managing these conditions (Barre & Mizier-Barre, 2020).
Hydrofluoric Acid: Burns and Systemic Toxicity
Hydrofluoric acid, known for its corrosive potential and high toxicity, can cause burns, tissue necrosis, and systemic toxicity. This study reviews the hazardous effects, protective measures, and medical treatments related to HF exposure, which may be relevant when considering the safety aspects of handling fluorine-containing compounds (Bajraktarova-Valjakova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICENTUPDUJFMBS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pentafluorosulfur)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




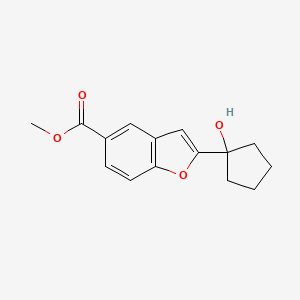

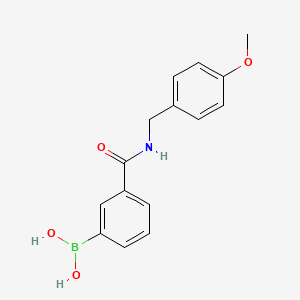
![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

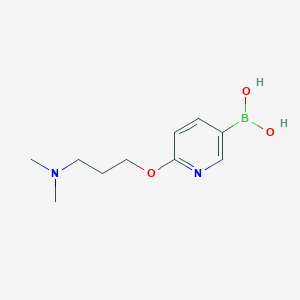
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
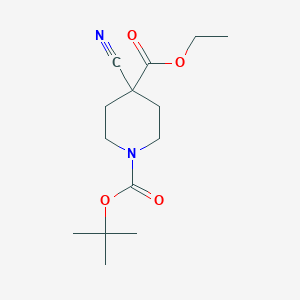
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)

